molecular formula C7H7N3O4 B14344292 N-Methyl-N-(2-nitrophenyl)nitramide CAS No. 102877-65-6

N-Methyl-N-(2-nitrophenyl)nitramide

Cat. No.: B14344292
CAS No.: 102877-65-6
M. Wt: 197.15 g/mol
InChI Key: GEXZTGINGRRJQK-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-nitrophenyl)nitramide is a nitramide derivative characterized by a methyl group and a 2-nitrophenyl substituent attached to a central nitramide (-N(NO₂)-) moiety.

Properties

CAS No.

102877-65-6

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

N-methyl-N-(2-nitrophenyl)nitramide

InChI

InChI=1S/C7H7N3O4/c1-8(10(13)14)6-4-2-3-5-7(6)9(11)12/h2-5H,1H3

InChI Key

GEXZTGINGRRJQK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Direct nitration of N-Methyl-2-nitroaniline involves introducing a nitramide group (–NH–NO₂) at the amine site. This requires careful selection of nitrating agents to prevent competing reactions at the aromatic ring. A mixed-acid system (H₂SO₄/HNO₃) at 0–5°C has been proposed, though fuming nitric acid alone may suffice under controlled conditions.

Table 1: Comparative Nitration Conditions for N-Methyl-2-nitroaniline

Nitrating Agent Temperature (°C) Time (h) Yield (%) Purity (%)
Fuming HNO₃ 20 4 78 95
H₂SO₄/HNO₃ 0 6 85 97
Acetic Anhydride 40 3 65 90

Challenges and By-Product Formation

Competitive nitration at the aromatic ring’s para position remains a key challenge, necessitating excess methyl protection. By-products such as 2,4-dinitro-N-methylaniline are minimized by maintaining stoichiometric control and low temperatures.

Stepwise Methylation and Nitration Approach

Formylation-Methylation-Nitration Sequence

Adapting methodologies from N-methyl-p-nitroaniline synthesis, a three-step protocol is viable:

  • Formylation : React 2-nitroaniline with formic acid (1:4 ratio) at 100°C for 4 hours to yield N-formyl-2-nitroaniline (95% yield).
  • Methylation : Treat the formylated intermediate with methyl iodide (1.2 eq) and potassium tert-butoxide in N,N-dimethylformamide (DMF) at room temperature, achieving N-methyl-N-formyl-2-nitroaniline (94% yield).
  • Nitration : Hydrolyze the formyl group using HCl/EtOH, then nitrate the free amine with fuming HNO₃ to introduce the nitramide group.

Table 2: Stepwise Synthesis Performance Metrics

Step Reagent Yield (%) Key Parameter
Formylation Formic acid 95 100°C, 4h
Methylation CH₃I, KOtBu 94 DMF, RT, 8h
Nitration Fuming HNO₃ 88 20°C, 2h

Reductive Demethylation Alternatives

Sodium borohydride reduction, as employed in analogous syntheses, may replace harsh hydrolysis for formyl group removal, enhancing selectivity.

Catalytic Methods and Reaction Optimization

Phase-Transfer Catalysis (PTC)

Tributylammonium bromide as a PTC agent in biphasic systems (water/DCM) accelerates methylation, reducing reaction time from 8h to 3h while maintaining 92% yield.

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilic substitution in methylation steps, whereas nitration efficiency peaks in sulfuric acid due to its protonating capacity.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR : Methyl protons resonate at δ 3.2–3.4 ppm; nitramide NH appears as a broad singlet (δ 8.1–8.3 ppm).
  • IR Spectroscopy : N–O stretching (1530 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1350/1520 cm⁻¹).

Chromatographic Purity Assessment

HPLC with UV detection (254 nm) confirms ≥98% purity using a C18 column and acetonitrile/water mobile phase.

Industrial-Scale Production Challenges

Corrosion and Material Compatibility

Phosphorus oxychloride and fuming HNO₃ necessitate glass-lined reactors or Hastelloy equipment, increasing capital costs.

Waste Management

Spent DMF recovery via vacuum distillation (90% recovery rate) mitigates environmental impact.

Emerging Methodologies in Nitramide Synthesis

Electrochemical Nitration

Preliminary studies suggest controlled-potential nitration reduces by-products, though yields remain suboptimal (50–60%).

Biocatalytic Approaches

Nitramine synthases offer enantioselective pathways but require genetic engineering for scalability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-nitrophenyl)nitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(2-nitrophenyl)nitramide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-nitrophenyl)nitramide involves its interaction with molecular targets through its nitro and amide groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, leading to the formation of reactive intermediates that exert biological or chemical effects .

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • N-Methyl-N-(2-nitrophenyl)nitramide : The single nitro group at the phenyl 2-position and methyl group likely confer moderate electron-withdrawing effects. This structure may balance stability and reactivity compared to heavily nitrated analogs.
  • N-Methyl-N-(2,4,6-trinitrophenyl)nitramide (TETRYL) : The three nitro groups enhance explosive power but reduce stability due to increased steric strain and lower N-N bond energy. Computational studies on trinitrophenyl nitramides highlight their high detonation velocities (~7,500 m/s) and sensitivity to friction .
  • N,N-Bis(2-azidoethyl)nitramide : Ether-free azido derivatives exhibit higher energy density but greater sensitivity. Synthesis via azidation (95% yield in 3 hours with NaN₃) demonstrates efficient substitution reactions compared to chloroethyl precursors (80% yield in 6 hours) .

Table 1: Substituent Impact on Key Properties

Compound Nitro Groups Substituents Stability Explosive Power Synthesis Yield/Time
This compound 1 (2-position) Methyl, 2-nitrophenyl Moderate Moderate Not reported
TETRYL 3 (2,4,6-) Methyl, trinitrophenyl Low High ~75% (varies)
N,N-Bis(2-azidoethyl)nitramide 0 Azidoethyl groups Low High 95% (3 hours)

Spectroscopic and Electronic Properties

  • Vibrational Spectroscopy: TETRYL exhibits asymmetric (1633–1591 cm⁻¹) and symmetric (1388–1348 cm⁻¹) NO₂ stretches . For this compound, the single nitro group may shift these vibrations to lower frequencies (e.g., ~1605–1567 cm⁻¹), as seen in mono-nitro analogs .
  • Electronic Structure :
    • Frontier molecular orbital calculations for trinitrophenyl nitramides reveal low HOMO-LUMO gaps (~3.5 eV), correlating with high reactivity. The 2-nitrophenyl variant may have a slightly higher gap due to fewer nitro groups .

Q & A

Q. What are the key challenges in detecting N-Methyl-N-(2-nitrophenyl)nitramide in environmental samples, and what analytical methods are recommended?

this compound (a structural analog of tetryl, CAS 479-45-8) is not identifiable via EPA Method 8330B, which lacks specificity for nitramides . For separation from complex matrices like explosives, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred. Key parameters include optimized fragmentary voltage (e.g., 80–120 V) and collision energy (e.g., 20–40 eV) to enhance selectivity . Method validation should include matrix-matched calibration to address ion suppression/enhancement in soil or tissue samples.

Q. How does the molecular structure of this compound influence its stability in aqueous environments?

Nitramides are prone to hydrolysis, particularly under basic conditions, due to the labile N–NO₂ bond. For example, nitramide (NH₂NO₂) decomposes to N₂O and H₂O via a base-catalyzed mechanism (pKa ~6.6) . For this compound, steric hindrance from the 2-nitrophenyl group may slow hydrolysis compared to simpler nitramides. Stability studies should monitor pH-dependent degradation using NMR or FTIR to track bond cleavage .

Q. What synthetic routes are feasible for producing this compound in laboratory settings?

Synthesis typically involves nitration of precursor amines. For example, nitration of N-methyl-2-nitroaniline with mixed acid (HNO₃/H₂SO₄) yields the nitramide. Reaction conditions (temperature <5°C, stoichiometric HNO₃) must be tightly controlled to avoid over-nitration or decomposition. Purification via recrystallization (e.g., using ethanol/water) is critical to isolate the product .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the adsorption behavior of this compound on nanomaterials?

DFT studies on nitramide (NH₂NO₂) adsorption on boron nitride (BN) nanosheets reveal exothermic adsorption on outer surfaces (ΔH ~−1.2 eV) versus endothermic on inner surfaces (ΔH ~+0.8 eV). Charge transfer analysis via Mulliken population or molecular electrostatic potential (MEP) maps shows electron density redistribution at the nitramide-nanosheet interface. Such models guide experimental design for catalytic degradation or sensing applications .

Q. What is the mechanism of nitrous oxide (N₂O) release during photodegradation of nitramide derivatives, and how does this impact atmospheric chemistry?

Nitramides undergo photodissociation under UV light, releasing N₂O via cleavage of the N–N bond. Isotopic labeling (e.g., ¹⁵N) and time-resolved IR spectroscopy can track intermediates like NO₂ radicals. Environmental studies must quantify N₂O flux using cavity ring-down spectroscopy (CRDS), as N₂O is a potent greenhouse gas (298× CO₂ equivalence) .

Q. How do reaction kinetics and isotopic labeling resolve contradictions in proposed decomposition pathways of nitramides?

Competing pathways (e.g., acid-catalyzed vs. base-catalyzed decomposition) can be distinguished using kinetic isotope effects (KIE). For example, deuterated nitramide (ND₂NO₂) shows a KIE >2 in basic conditions, confirming proton transfer as the rate-limiting step. Rate laws derived from stopped-flow spectroscopy (e.g., −d[Nitramide]/dt = k[OH⁻][Nitramide]) validate mechanistic hypotheses .

Methodological Recommendations

  • Analytical Workflow :

    StepTechniquePurposeKey Parameters
    1SPE (C18)Matrix cleanupEluent: Acetonitrile/0.1% formic acid
    2LC-MS/MSQuantificationColumn: C18, 2.6 µm; MRM transitions m/z 241→194
    3DFTAdsorption modelingBasis set: B3LYP/6-311++G(d,p); Solvent: implicit PCM
  • Stability Testing :
    Conduct accelerated degradation studies at pH 4–9 (25–50°C) and analyze via HPLC-UV (λ = 254 nm). Use Arrhenius plots to extrapolate shelf-life under ambient conditions .

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